3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spiro[isobenzofuran-1,4’-piperidine] core: This can be achieved through a cyclization reaction involving a suitable isobenzofuran derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the 3-oxo group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl group: This can be done through a nucleophilic substitution reaction where the spiro compound reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide: shares similarities with other spiro compounds, such as spiro[isobenzofuran-1,4’-piperidine] derivatives and spirocyclic lactams.
Spiro[isobenzofuran-1,4’-piperidine] derivatives: These compounds have similar core structures but may differ in their substituents and functional groups.
Spirocyclic lactams: These compounds also feature a spirocyclic structure but with lactam (cyclic amide) functionalities.
Uniqueness
The uniqueness of 3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-28-16-6-4-5-15(13-16)20(26)23-14-19(25)24-11-9-22(10-12-24)18-8-3-2-7-17(18)21(27)29-22/h2-8,13H,9-12,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGNYNPAWFCCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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